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Compound Name:
methoxyphenyl)urea

Cat. No.: B183745

Technical Guide: 1,1-Diethyl-3-(4-
methoxyphenyl)urea

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a summary of the known chemical properties of 1,1-Diethyl-3-(4-
methoxyphenyl)urea. Due to a lack of publicly available experimental data, this document
primarily presents predicted computational properties and general information based on related
compounds. At the time of publication, specific experimental data for melting point, solubility,
and detailed spectroscopic analyses (NMR, IR) for this compound are not available in the
searched scientific literature. Furthermore, no studies detailing its biological activity or
mechanism of action have been identified, precluding the inclusion of signaling pathways or
detailed experimental protocols for biological assays.

Chemical Properties

1,1-Diethyl-3-(4-methoxyphenyl)urea is a disubstituted urea derivative. The following table
summarizes its key chemical identifiers and computed physicochemical properties.
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Property Value

IUPAC Name 1,1-diethyl-3-(4-methoxyphenyl)urea
Synonyms N,N-Diethyl-N'-(4-methoxyphenyl)-urea
CAS Number 56015-84-0

Molecular Formula C12H18N202

Molecular Weight 222.28 g/mol

Predicted Boiling Point 391.6 °C at 760 mmHg[1]

Predicted Flash Point 190.6 °C[1]

Predicted Density 1.093 g/cm3[1]

Monoisotopic Mass 222.13683 Da[?]

Note: The boiling point, flash point, and density are predicted values and have not been
experimentally verified in the available literature.

Experimental Data

A comprehensive search of the scientific literature did not yield specific experimental data for
the following properties of 1,1-Diethyl-3-(4-methoxyphenyl)urea:

» Melting Point: No experimental melting point has been reported. For a structurally related
thiourea compound, 1,1-Diethyl-3-(4-methoxybenzoyl)thiourea, a melting point of 134-135 °C
has been documented. However, this should not be considered a proxy for the target
compound.

» Solubility: Quantitative solubility data in common laboratory solvents such as water, ethanol,
DMSO, and acetone are not available.

e Spectroscopic Data: No experimental *H NMR, 13C NMR, or FTIR spectra for 1,1-Diethyl-3-
(4-methoxyphenyl)urea have been found in the public domain.

Synthesis
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While a specific experimental protocol for the synthesis of 1,1-Diethyl-3-(4-
methoxyphenyl)urea is not detailed in the available literature, general methods for the
synthesis of unsymmetrical ureas are well-established. Two plausible synthetic routes are
outlined below.

Conceptual Synthetic Pathways

Two common methods for the synthesis of analogous urea derivatives are:

e From an Isocyanate and an Amine: The reaction of 4-methoxyphenyl isocyanate with
diethylamine would be a direct method to form the target compound.

e From an Amine and a Carbamoyl Chloride: The reaction of 4-methoxyaniline with
diethylcarbamoy! chloride in the presence of a base to neutralize the HCI byproduct is
another viable route.

The following diagrams, generated using Graphviz, illustrate these logical synthetic
relationships.
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Conceptual Synthesis via Isocyanate Pathway
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Conceptual Synthesis via Carbamoyl Chloride Pathway

General Experimental Considerations (Hypothetical)

Based on general procedures for urea synthesis, a hypothetical experimental protocol would
involve:

Reaction Setup: The reaction would likely be carried out in an inert, anhydrous solvent (e.g.,
tetrahydrofuran, dichloromethane) under an inert atmosphere (e.g., nitrogen or argon).

» Reagent Addition: One reactant would be dissolved in the solvent, and the second reactant
added dropwise, possibly at a reduced temperature (e.g., 0 °C) to control the reaction rate
and minimize side reactions. A base, such as triethylamine or pyridine, would be included if
an acid byproduct is generated.

e Reaction Monitoring: The progress of the reaction would be monitored by a suitable
analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-
mass spectrometry (LC-MS).

o Work-up and Purification: Upon completion, the reaction mixture would be worked up to
remove byproducts and unreacted starting materials. This typically involves washing with
agueous solutions (e.g., dilute acid, base, and brine), drying the organic layer, and removing

© 2025 BenchChem. All rights reserved. 417 Tech Support


https://www.benchchem.com/product/b183745?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b183745?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

the solvent under reduced pressure. The crude product would then be purified, for example,
by recrystallization or column chromatography.

Biological Activity

There is no specific information in the reviewed literature regarding the biological activity,
mechanism of action, or potential therapeutic applications of 1,1-Diethyl-3-(4-
methoxyphenyl)urea.

Urea derivatives are a broad class of compounds with diverse biological activities. Some have
been investigated for their potential as:

Anticancer agents

e Herbicides

e Fungicides

* Insecticides[3]

e Enzyme inhibitors (e.g., of glycogen synthase kinase 33)

e Receptor modulators (e.g., of the cannabinoid type-1 receptor)

However, without experimental data for 1,1-Diethyl-3-(4-methoxyphenyl)urea, any discussion
of its biological role would be purely speculative.

Conclusion

1,1-Diethyl-3-(4-methoxyphenyl)urea is a compound for which basic chemical identifiers and
predicted properties are available. However, there is a significant lack of published
experimental data regarding its physicochemical properties, a specific and detailed protocol for
its synthesis, and any information on its biological activity. Further experimental investigation is
required to fully characterize this molecule and to determine its potential applications in drug
development or other scientific fields. Researchers interested in this compound should
consider its synthesis and subsequent characterization as a novel contribution to the chemical
sciences.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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